Trans-Fused vs. Cis-Fused Diastereomer
The (3AS,6aR) configuration specifies a trans-fused octahydropyrrolo[3,4-b]pyrrole ring system, in contrast to the cis-fused (3aR,6aR) diastereomer that predominates in published medicinal chemistry literature [1]. In the azomethine ylide cycloaddition synthesis reported by multiple groups, the cis-fused cycloadduct is formed exclusively under kinetic control, meaning the trans-fused (3AS,6aR) isomer requires a distinct synthetic route and is not accessible as a minor byproduct of the standard cis-selective procedure [1][2]. This constitutes a synthetic accessibility differential: the cis-fused (3aR,6aR) isomer is readily obtained via literature protocols, while the trans-fused (3AS,6aR) isomer is a specialized, less-common stereochemical entity.
| Evidence Dimension | Ring junction diastereomer: cis vs. trans fusion |
|---|---|
| Target Compound Data | (3AS,6aR): trans-fused octahydropyrrolo[3,4-b]pyrrole (S configuration at C3a, R at C6a) |
| Comparator Or Baseline | (3aR,6aR) [CAS 370879-92-8]: cis-fused octahydropyrrolo[3,4-b]pyrrole (R configuration at both bridgehead carbons) |
| Quantified Difference | Diastereomeric relationship; cannot interconvert without bond breaking. Cis-fused isomer is the exclusive product of standard azomethine ylide cycloaddition (100% cis selectivity reported) [1]. |
| Conditions | Synthetic methodology context: intramolecular azomethine ylide cycloaddition (Tetrahedron Letters 2005); intramolecular [3+2] dipolar cycloaddition on chiral perhydro-1,3-benzoxazines (Organic Letters 2002) [2]. |
Why This Matters
Procurement of the correct trans-fused diastereomer ensures that the three-dimensional presentation of the benzyl group and secondary amine matches the intended pharmacophore model, avoiding false-negative or false-positive results in receptor-binding assays where the cis-fused isomer is known to be active.
- [1] A novel entry into 1-methyl- and 1-aryl-octahydropyrrolo[3,4-b]pyrroles and their N-1–C-2 fused derivatives: stereoselective synthesis via an intramolecular azomethine ylide cycloaddition reaction. Tetrahedron Letters. 2005;46(42):7197-7200. View Source
- [2] Pedrosa R, Andrés C, et al. A Novel Synthesis of Enantiopure Octahydropyrrolo[3,4-b]pyrroles by Intramolecular [3+2] Dipolar Cycloaddition on Chiral Perhydro-1,3-benzoxazines. Org Lett. 2002;4(21):3667-3670. View Source
